
N2-(3-chloro-4-methoxyphenyl)-N4-(2,4-dimethylphenyl)pteridine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-(3-chloro-4-methoxyphenyl)-N4-(2,4-dimethylphenyl)pteridine-2,4-diamine, commonly known as CMFDA, is a fluorescent dye that is widely used in scientific research. It is a member of the pteridine family of compounds, which are known for their fluorescent properties. CMFDA is a versatile dye that can be used in a variety of applications, including cell labeling, protein labeling, and live-cell imaging.
Mechanism of Action
The mechanism of action of CMFDA is based on its fluorescent properties. When exposed to light of a specific wavelength, CMFDA emits a bright green fluorescence. This fluorescence can be used to detect the presence of the dye in cells and tissues.
Biochemical and Physiological Effects:
CMFDA has no known biochemical or physiological effects on cells or tissues. It is considered to be non-toxic and non-invasive, making it an ideal dye for use in live-cell imaging and other applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of CMFDA is its versatility. The dye can be used in a variety of applications, including cell labeling, protein labeling, and live-cell imaging. Another advantage of CMFDA is its high sensitivity, which allows researchers to detect even small amounts of the dye in cells and tissues.
One limitation of CMFDA is its potential for photobleaching. The dye can lose its fluorescence over time when exposed to light, which can limit its usefulness in certain applications. Another limitation of CMFDA is its relatively high cost, which can make it difficult for some researchers to use.
Future Directions
There are several future directions for research involving CMFDA. One potential area of research is the development of new fluorescent dyes based on the pteridine family of compounds. Another potential area of research is the development of new applications for CMFDA, such as in vivo imaging and drug delivery.
Conclusion:
In conclusion, N2-(3-chloro-4-methoxyphenyl)-N4-(2,4-dimethylphenyl)pteridine-2,4-diamine, or CMFDA, is a versatile fluorescent dye that has a wide range of applications in scientific research. Its high sensitivity and non-toxic nature make it an ideal dye for use in live-cell imaging and other applications. While there are limitations to its use, such as photobleaching and cost, the future of research involving CMFDA is promising, with potential applications in drug delivery and in vivo imaging.
Synthesis Methods
The synthesis of CMFDA is a complex process that involves several steps. The first step is the synthesis of the pteridine ring, which is achieved by reacting 2,4-diaminopyrimidine with 2,4-dichloro-5-methoxybenzoic acid. The resulting intermediate is then reacted with 2,4-dimethylphenylamine and 3-chloro-4-methoxyaniline to produce the final product.
Scientific Research Applications
CMFDA has a wide range of applications in scientific research. One of the most common uses of CMFDA is in cell labeling. The dye can be used to label cells in vitro, allowing researchers to track the movement and behavior of cells in real-time. CMFDA is also used in protein labeling, allowing researchers to study the localization and interaction of proteins within cells.
properties
IUPAC Name |
2-N-(3-chloro-4-methoxyphenyl)-4-N-(2,4-dimethylphenyl)pteridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN6O/c1-12-4-6-16(13(2)10-12)26-20-18-19(24-9-8-23-18)27-21(28-20)25-14-5-7-17(29-3)15(22)11-14/h4-11H,1-3H3,(H2,24,25,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORFCYFIYTYSEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NC4=CC(=C(C=C4)OC)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(3-chloro-4-methoxyphenyl)-N4-(2,4-dimethylphenyl)pteridine-2,4-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


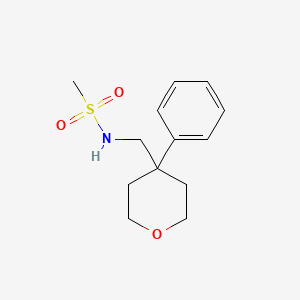
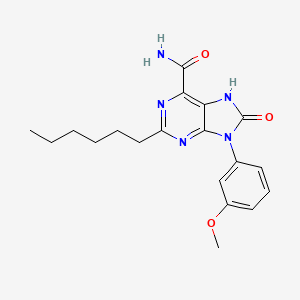
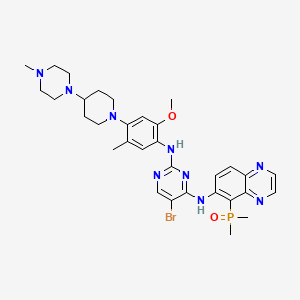
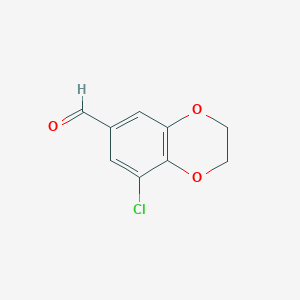
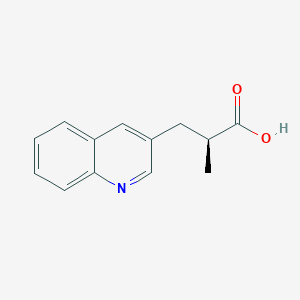
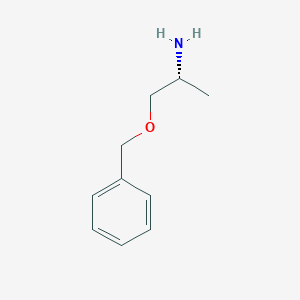
![2-methoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2793078.png)

![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2793080.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-2-(4-fluorobenzoyl)benzamide](/img/structure/B2793081.png)
![Lithium;1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-1,6-naphthyridine-2-carboxylate](/img/structure/B2793083.png)
![N-[1-(1,2,3-Thiadiazol-4-yl)ethylidene]hydroxylamine](/img/structure/B2793087.png)
![N-(4-chlorophenethyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2793088.png)